

Inter-laboratory Comparison of Sudan Dye Analysis: A Technical Guide

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Compound of Interest

Compound Name: *Sudan Orange G-d5*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the analysis of Sudan dyes, a group of industrial azo dyes illegally used as food colorants. Due to their potential carcinogenicity, regulatory bodies worldwide have banned their use in foodstuffs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Robust and reliable analytical methods are crucial for monitoring and ensuring food safety. This document summarizes quantitative data from various studies and proficiency tests to offer a comparative overview of analytical performance.

Quantitative Performance Data

The following tables summarize the performance of various analytical methods for the determination of Sudan dyes from several studies and proficiency testing programs. These tables provide a comparative look at key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and inter-laboratory performance metrics like z-scores.

Table 1: Comparison of Method Performance for Sudan Dye Analysis

Analytical Method	Matrix	Sudan Dyes Analyzed	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
HPLC-DAD	Animal Tissues & Eggs	Sudan I, II, III, IV, Red G, Red 7B	-	12.8 - 15.0	77.2 - 98.0	[5]
HPLC-DAD	Sauces	Sudan I, II, III, IV	200 - 500	400 - 1000	51 - 86	
HPLC-DAD	Powdered Spices	Sudan I, II, III, IV	1500 - 2000	3000 - 4000	89 - 100	
HPLC-DAD	Turmeric	Butter Yellow, Sudan Orange G, Para Red, Sudan I, II, III, IV, Red 7B, Scarlet 808	10 - 40	40 - 120	96.0 - 102.6	
LC-MS/MS	Spices	Sudan I, II, III, IV	0.5 - 100	1.5 - -	-	
UPLC-MS/MS	Chili Powder	Sudan I, II, III, IV, Red G, Red 7B, Black B, Yellow	1 - 30	2 - 100	80.7 - 104.4	
UPLC-MS/MS	Paprika	11 Azo Dyes (including 7 Sudan Dyes)	-	<125	93.8 - 115.2	
DART-MS	Spices	Sudan I, II, III, IV	20 - 40	50 - 130	85.3 - 121.2	

SERS	Chili Flakes	Sudan I, II, III, IV	1000 - 2000	-	-
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Table 2: Results from Inter-laboratory Comparison/Proficiency Tests

Proficiency Test Provider/ Study	Matrix	Analytes	Assigned Value (mg/kg)	Between-Lab Variation (%)	Horwitz SD (%)	Reference
HKGL0904	Powder (Sample I)	Chilli Sudan I	1.048	23.0	15.8	
HKGL0904	Powder (Sample I)	Chilli Sudan IV	0.890	15.2	16.2	
HKGL0904	Powder (Sample II)	Chilli Sudan I	0.626	17.2	17.0	
HKGL0904	Powder (Sample II)	Chilli Sudan IV	1.387	19.0	15.1	
DLA 20/2014	Spices	Sudan I	-	-	-	

Note: A z-score is used to assess the performance of participating laboratories in proficiency tests. A score within ± 2 is generally considered satisfactory.

Experimental Protocols

The methodologies employed for Sudan dye analysis typically involve an extraction step followed by chromatographic separation and detection.

1. Sample Extraction and Clean-up:

A common procedure for extracting Sudan dyes from food matrices involves the use of an organic solvent.

- Extraction Solvent: Acetonitrile is frequently used for the extraction of Sudan dyes from various food matrices, including spices and animal tissues.
- Sample Preparation: For solid samples like chili powder, a representative portion is weighed and homogenized. The sample is then typically extracted with the chosen solvent, sometimes with the aid of stirring or shaking.
- Clean-up: A clean-up step is often necessary to remove matrix interferences. Solid-Phase Extraction (SPE) with C18 cartridges is a common technique. For some methods, a simple filtration and dilution of the extract may be sufficient.

2. Analytical Instrumentation and Conditions:

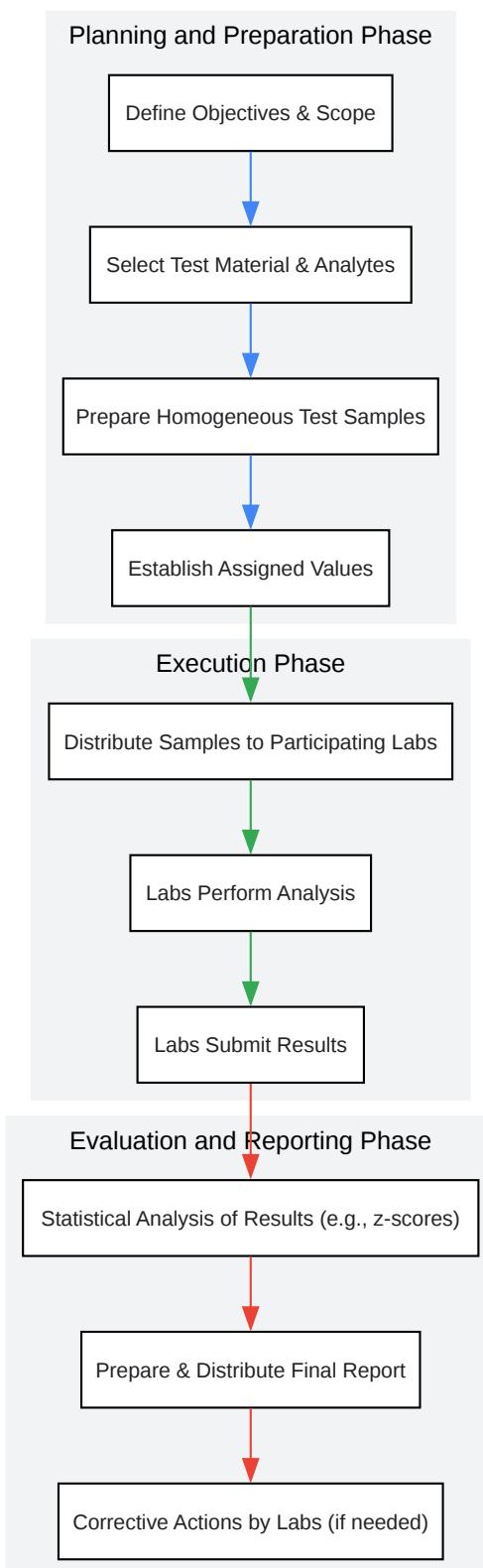
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most prevalent technique for the analysis of Sudan dyes.

- HPLC-DAD:
 - Column: A reverse-phase C18 column is typically used for the chromatographic separation.
 - Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly employed.
 - Detection: The DAD is set to monitor specific wavelengths corresponding to the maximum absorbance of the target Sudan dyes, generally in the range of 478-520 nm.
- LC-MS/MS:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor and product ion transitions for each dye.

- Internal Standards: The use of an isotopically labeled internal standard, such as Sudan III-d6, is recommended to improve accuracy and precision by correcting for matrix effects and procedural losses.

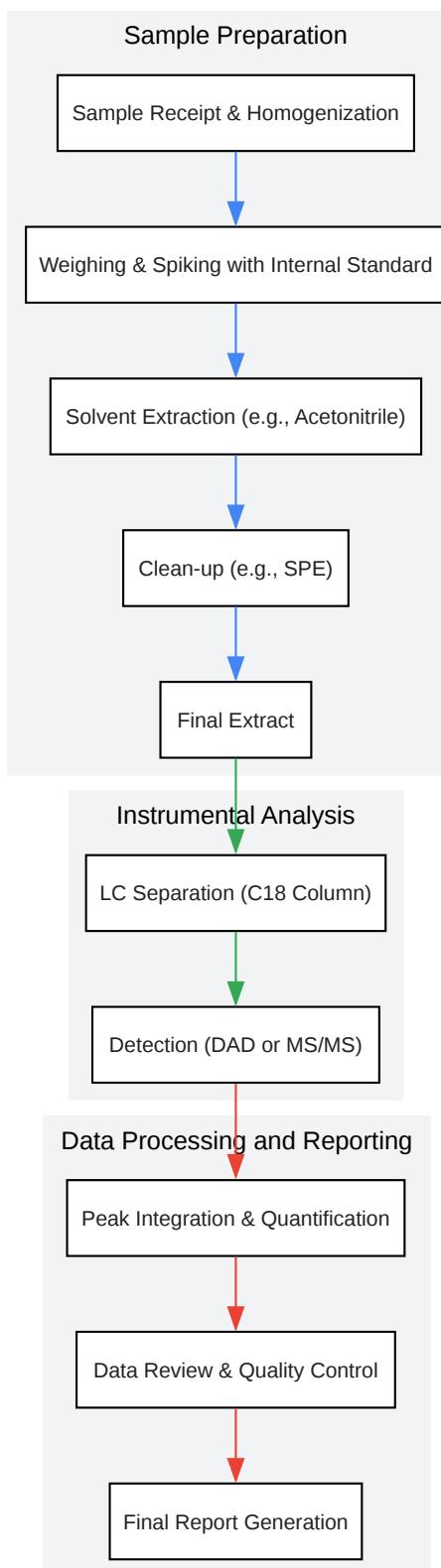
Visualizing the Workflow

The following diagrams illustrate the typical workflows in an inter-laboratory comparison and the analytical process for Sudan dye determination.



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Caption: Workflow of an Inter-laboratory Comparison Study.



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Caption: General Analytical Workflow for Sudan Dye Determination.

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- To cite this document: BenchChem. [Inter-laboratory Comparison of Sudan Dye Analysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12370718#inter-laboratory-comparison-of-sudan-dye-analysis>

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